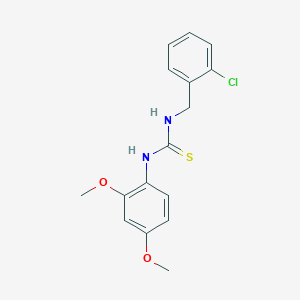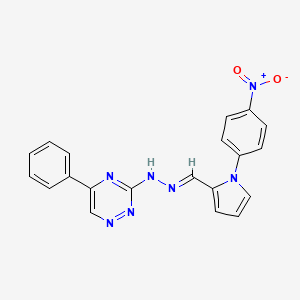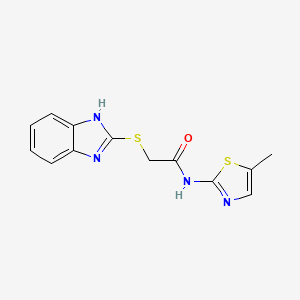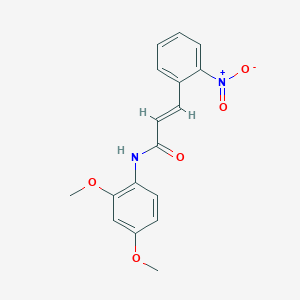
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities. AG-3-5 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to protect against oxidative stress and inflammation in the brain. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects in diseases such as arthritis.
実験室実験の利点と制限
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Further studies could investigate its efficacy in combination with other cancer treatments. Additionally, further research could investigate its potential neuroprotective effects and its applications in diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate its potential as an anti-inflammatory agent in diseases such as arthritis.
合成法
The synthesis of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2-chlorobenzylamine and 2,4-dimethoxyphenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been investigated for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an anti-inflammatory agent in diseases such as arthritis.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-12-7-8-14(15(9-12)21-2)19-16(22)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPWQVNLLHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)




![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

